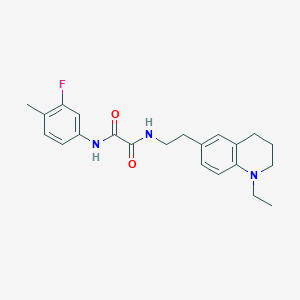

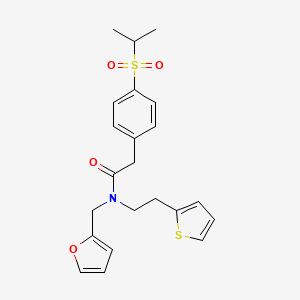

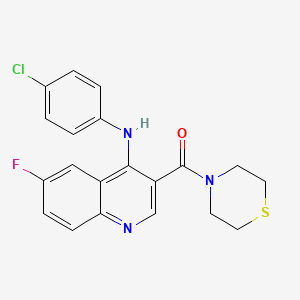

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyridazine, a piperidine, a furan, and a piperazine. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole and pyridazine rings might undergo reactions at the nitrogen atoms, while the piperidine and piperazine rings might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge distribution would all influence its properties .科学的研究の応用

Heterocyclic Core and Histamine H3 Receptor Antagonists

A study by Swanson et al. (2009) highlighted a series of small molecules, including heterocyclic cores flanked by basic functionalities, synthesized to screen for in vitro affinity at the human histamine H(3) receptor (hH(3)R). This research identified compounds with diverse central hetero-aromatic linkers, such as pyridine and pyrazine, demonstrating significant hH(3)R affinity, which indicates the potential utility of the core structure in designing selective antagonists for neurological applications (Swanson et al., 2009).

Molecular Interaction and Cannabinoid Receptor Antagonism

Another study by Shim et al. (2002) investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, using a structure similar to the queried compound. This research provides insights into the compound's binding interaction with receptors, offering a pathway to understanding its potential as a framework for developing receptor-specific drugs (Shim et al., 2002).

Synthesis and Biological Activity

Further studies delve into the synthesis of various heterocyclic compounds, including those with a pyrazole core, demonstrating a broad range of biological activities. For example, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, elucidating the potential of such structures in developing compounds with desired pharmacological properties (Abdelhamid et al., 2012).

Antimicrobial and Antitumor Activities

Research by Altalbawy et al. (2013) on novel bis-α,β-unsaturated ketones and related compounds revealed moderate antimicrobial and antitumor activities, highlighting the compound's potential as a lead structure in designing agents with specific antimicrobial and antitumor properties (Altalbawy, 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound, also known as 3-{3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

For instance, they can inhibit or enhance the activity of the target, leading to downstream effects .

Biochemical Pathways

The compound may affect various biochemical pathways due to its interaction with multiple targets. For instance, it may influence the estrogen signaling pathway due to its interaction with estrogen receptors. It may also affect alcohol metabolism due to its interaction with Alcohol dehydrogenase 1C . The downstream effects of these interactions can lead to changes in cellular functions and responses.

Pharmacokinetics

Pyrazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, if it inhibits the activity of a target, it may lead to decreased function of that target, affecting the cells and tissues where the target is expressed. On the other hand, if it enhances the activity of a target, it may lead to increased function of that target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence its action. For instance, the presence of other drugs can lead to drug-drug interactions, affecting the compound’s efficacy .

特性

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c30-21(26-11-13-27(14-12-26)22(31)18-5-2-15-32-18)17-4-1-9-28(16-17)19-6-7-20(25-24-19)29-10-3-8-23-29/h2-3,5-8,10,15,17H,1,4,9,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGELUETVYZZOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)